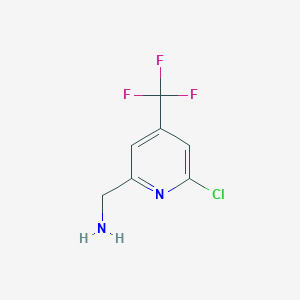
(6-氯-4-(三氟甲基)吡啶-2-基)甲胺
描述
(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine is a useful research compound. Its molecular formula is C7H6ClF3N2 and its molecular weight is 210.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
金属化反应
该化合物可用于通过金属化反应制备(三氟甲基)吡啶锂。 此过程对于形成碳-金属键至关重要,碳-金属键是许多有机合成中的基础 .
金属有机框架 (MOFs) 的合成
另一个应用是在金属有机框架 (MOFs) 的合成中。 MOFs 是由金属离子或簇与有机配体配位形成的一维、二维或三维结构的化合物 .
农用化学工业
在农用化学工业中,三氟甲基吡啶的衍生物(与您的化合物具有相似的结构特征)因其杀虫特性而被使用。 它们通常比传统的含苯基杀虫剂更有效 .
制药行业
制药行业也从这些化合物中受益。 它们被用于合成各种药物,利用三氟甲基基团提高药物的生物活性和稳定性 .
区域完全功能化
这些衍生物也被用作区域完全功能化的模型底物。 这是一种将官能团添加到分子特定区域的方法,对于改变其化学性质很重要 .
关键中间体的合成
该化合物可以参与合成关键中间体,如2-氯-5-(三氟甲基)吡啶,它是生产其他有价值的化学品(如除草剂氟唑草酯)的前体 .
有机合成
在有机合成中,这些化合物可用于将氟原子引入分子,这可以显着改变其化学行为和反应性 .
化学研究
最后,在化学研究中,这些化合物为研究氟化对分子结构和性质的影响提供了一个平台,这可以带来化学领域的新见解和创新 .
上面提到的每个应用都利用了该化合物化学结构和性质的不同方面,证明了其在科学研究中的多功能性。
MilliporeSigma Research Outreach Thermo Scientific Chemicals JSTAGE JSTAGE PDF
作用机制
Target of Action
Similar compounds have been known to target the respiratory system .
Biochemical Pathways
Compounds with similar structures have been implicated in the fatty acid synthase (fas) pathway, which is essential for cell viability and virulence .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight (19656) and its physical form (white to yellow to brown solid or semi-solid or lump or liquid) could influence its bioavailability .
生化分析
Biochemical Properties
(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. Additionally, (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can form complexes with proteins, affecting their structural conformation and function .
Cellular Effects
The effects of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Furthermore, (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to specific sites on enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways. Additionally, (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can have sustained effects on cellular function, including alterations in metabolic processes and gene expression .
Dosage Effects in Animal Models
The effects of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or pharmacological response. Toxicity studies have indicated that high doses of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can cause adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. This can lead to changes in the overall metabolic profile of cells and tissues, affecting their function and homeostasis .
Transport and Distribution
The transport and distribution of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can affect its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine is crucial for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H,3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDVODVEQJRQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CN)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


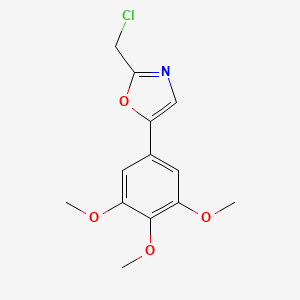
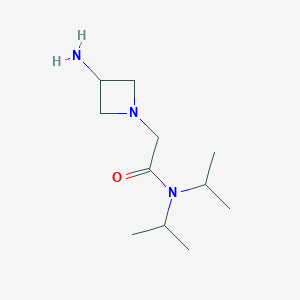
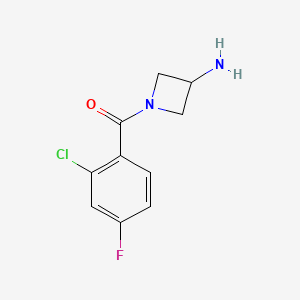
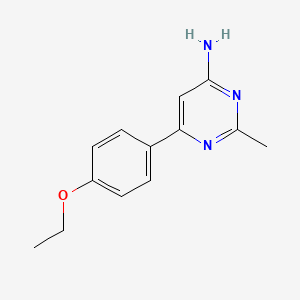
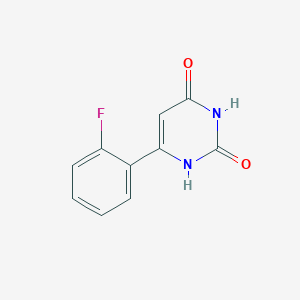
![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)
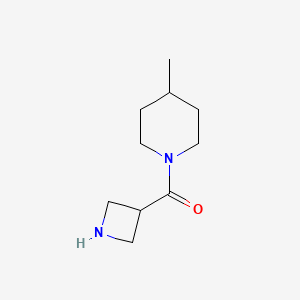
![1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487932.png)
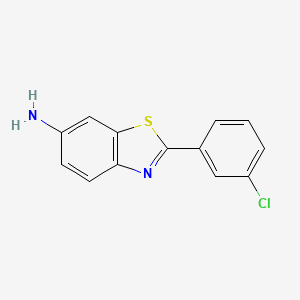
![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)
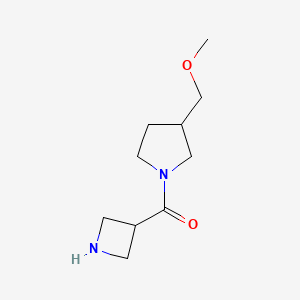
![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)


